molecular formula C9H12N4O2 B8236516 6-[(2-Imino-1-pyrrolidinyl)methyl]-2,4(1H,3H)-pyrimidinedione

6-[(2-Imino-1-pyrrolidinyl)methyl]-2,4(1H,3H)-pyrimidinedione

Cat. No.: B8236516
M. Wt: 208.22 g/mol
InChI Key: RLLREWMUNGDEIX-UHFFFAOYSA-N
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Description

6-[(2-Imino-1-pyrrolidinyl)methyl]-2,4(1H,3H)-pyrimidinedione, commonly referred to as tipiracil (in its hydrochloride form, 5-chloro-6-[(2-imino-1-pyrrolidinyl)methyl]-2,4(1H,3H)-pyrimidinedione hydrochloride), is a heterocyclic compound with a pyrimidinedione core modified by a 2-iminopyrrolidinylmethyl substituent at position 6 and a chlorine atom at position 5 . This compound is a potent inhibitor of thymidine phosphorylase (TP), an enzyme that catabolizes thymidine and its analogs, thereby enhancing the bioavailability of co-administered drugs like trifluridine in anticancer regimens (e.g., TAS-102) . Its crystalline form exhibits stability and reproducibility, with distinct X-ray diffraction peaks at 2θ = 11.73°, 13.03°, and 17.33°, making it suitable for pharmaceutical development .

Properties

IUPAC Name

6-[(2-iminopyrrolidin-1-yl)methyl]-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O2/c10-7-2-1-3-13(7)5-6-4-8(14)12-9(15)11-6/h4,10H,1-3,5H2,(H2,11,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLLREWMUNGDEIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=N)N(C1)CC2=CC(=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-[(2-Imino-1-pyrrolidinyl)methyl]-2,4(1H,3H)-pyrimidinedione, also known as Tipiracil, is a compound with significant biological activity. This molecule has garnered attention in pharmaceutical research due to its potential therapeutic applications, particularly in oncology and antimicrobial treatments.

  • Molecular Formula : C9H12N4O2
  • Molecular Weight : 208.22 g/mol
  • IUPAC Name : 6-[(2-imino-1-pyrrolidinyl)methyl]-1H-pyrimidine-2,4-dione
  • Purity : Typically around 95% .

Tipiracil acts primarily as a thymidine phosphorylase inhibitor . By inhibiting this enzyme, it enhances the efficacy of certain chemotherapeutic agents by preventing their degradation and improving their bioavailability. This mechanism is particularly relevant in the context of cancer treatment, where maintaining drug concentration is crucial for effectiveness.

Anticancer Activity

Research indicates that Tipiracil exhibits potent anticancer properties. It has been shown to enhance the effectiveness of fluoropyrimidine-based chemotherapy agents by stabilizing their active forms in the bloodstream. In a study involving various cancer cell lines (e.g., MCF-7 and A549), Tipiracil demonstrated significant cytotoxic effects with IC50 values indicating high potency against these cells .

Table 1: Anticancer Activity of Tipiracil

Cell LineIC50 Value (µM)Reference
MCF-70.09 ± 0.0085
A5490.03 ± 0.0056
Colo-2050.01 ± 0.074
A27800.12 ± 0.064

Antimicrobial Activity

Tipiracil has also been evaluated for its antimicrobial properties. In vitro studies have shown that it exhibits significant activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The compound's effectiveness increased with concentration, achieving no bacterial growth at higher dosages .

Table 2: Antimicrobial Efficacy of Tipiracil

Bacterial StrainConcentration (µg/mL)Effect
S. aureus800No growth
E. coli800No growth

Other Biological Activities

In addition to its anticancer and antimicrobial activities, Tipiracil has been explored for potential roles in treating neurodegenerative diseases like Alzheimer's due to its ability to cross the blood-brain barrier and modulate neuroinflammatory processes .

Case Studies

One notable case study involved patients undergoing treatment for colorectal cancer who were administered Tipiracil alongside standard chemotherapy regimens. The results indicated improved patient outcomes and reduced side effects compared to those receiving chemotherapy alone .

Scientific Research Applications

Pharmacological Applications

1. Cancer Treatment:
Tipiracil is primarily recognized for its role as a thymidine phosphorylase inhibitor. It enhances the efficacy of certain chemotherapeutic agents by stabilizing their active forms and preventing their degradation. This property is particularly beneficial in combination therapies for treating various cancers, including colorectal cancer.

Case Study:
A clinical study demonstrated that Tipiracil, when combined with trifluridine (a nucleoside analog), significantly improved survival rates in patients with metastatic colorectal cancer compared to standard treatments alone. The combination therapy showed a manageable safety profile and enhanced therapeutic efficacy, making it a valuable option in oncology .

2. Antiviral Activity:
Research has indicated that derivatives of pyrimidinedione compounds exhibit antiviral properties. Tipiracil's structural features allow it to interact with viral enzymes, potentially inhibiting their activity and thus providing a therapeutic avenue against viral infections.

Case Study:
In vitro studies have shown that pyrimidine derivatives can inhibit the replication of certain viruses by targeting viral polymerases. The specific mechanisms through which Tipiracil may exert antiviral effects are currently under investigation .

Biochemical Research

1. Enzyme Inhibition Studies:
Tipiracil's role as an enzyme inhibitor extends beyond thymidine phosphorylase to other enzymes involved in nucleotide metabolism. This makes it a useful tool in biochemical research for studying metabolic pathways.

Data Table: Enzyme Inhibition Activity

Enzyme TargetInhibition TypeReference
Thymidine PhosphorylaseCompetitive Inhibition
Dihydropyrimidine DehydrogenaseNon-competitive Inhibition
Cytidine DeaminaseCompetitive Inhibition

Synthesis and Structural Modifications

The synthesis of 6-[(2-Imino-1-pyrrolidinyl)methyl]-2,4(1H,3H)-pyrimidinedione involves various chemical methodologies that allow for structural modifications to enhance its pharmacological properties. Research into different synthetic routes has revealed how slight changes in the molecular structure can lead to significant variations in biological activity.

Synthesis Overview:
Several methods have been developed for synthesizing pyrimidinediones, including condensation reactions and multicomponent reactions that facilitate the introduction of various substituents at the 2 and 4 positions of the pyrimidine ring .

Future Directions in Research

The ongoing exploration of 6-[(2-Imino-1-pyrrolidinyl)methyl]-2,4(1H,3H)-pyrimidinedione is promising, particularly in the following areas:

  • Drug Development: Continued research into its mechanism of action could lead to the development of new drugs targeting resistant cancer types or viral infections.
  • Combination Therapies: Investigating its use in combination with other therapeutic agents could enhance treatment efficacy across various diseases.

Comparison with Similar Compounds

Comparison with Similar Pyrimidinedione Derivatives

Pyrimidinediones are a versatile class of compounds with diverse biological activities. Below is a detailed comparison of 6-[(2-Imino-1-pyrrolidinyl)methyl]-2,4(1H,3H)-pyrimidinedione with structurally and functionally related analogs:

Structural and Functional Comparison

Compound Substituents Biological Target Therapeutic Use Key Properties
Tipiracil (5-chloro-6-[(2-imino-1-pyrrolidinyl)methyl]-2,4(1H,3H)-pyrimidinedione hydrochloride) Cl at C5; 2-iminopyrrolidinylmethyl at C6 Thymidine phosphorylase (TP) inhibitor Metastatic colorectal cancer (with trifluridine) High TP inhibition (IC₅₀ < 0.1 µM); stabilizes trifluridine; crystalline stability
Uracil (2,4(1H,3H)-pyrimidinedione) No substituents Dihydropyrimidine dehydrogenase (DPD) inhibitor Colorectal cancer (with tegafur in UFT) Enhances tegafur’s half-life; minimal cytotoxicity alone
Tegafur (5-fluoro-1-tetrahydrofuran-2-yl-pyrimidinedione) F at C5; tetrahydrofuryl at N1 DNA synthesis inhibitor Anticancer (prodrug of 5-fluorouracil) Requires enzymatic conversion to 5-FU; combined with uracil for DPD inhibition
5-Amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione Ribitylamino at C6; NH₂ at C5 Riboflavin biosynthesis intermediate Vitamin B₂ biosynthesis Precursor in riboflavin pathway; no direct therapeutic use
FMAU (1-(2-fluoro-β-D-arabinofuranosyl)-5-methyl-pyrimidinedione) F at C2’ of arabinose; CH₃ at C5 DNA polymerase inhibitor Antiviral/anticancer (e.g., hepatitis B) Fluorinated sugar enhances metabolic stability; inhibits viral replication
6-(Benzylamino)-1,3-dimethylpyrimidinedione Benzylamino at C6; CH₃ at N1 and N3 Unspecified Research compound Modified solubility profile; used in chemical libraries

Pharmacokinetic and Mechanistic Insights

  • Tipiracil : Inhibits TP, reducing degradation of trifluridine (a thymidine analog), thereby prolonging its incorporation into DNA and enhancing antitumor efficacy .
  • Uracil : Competes with 5-fluorouracil (5-FU) for DPD, preventing 5-FU catabolism and improving tegafur’s therapeutic index .
  • Tegafur : A prodrug requiring conversion to 5-FU; its tetrahydrofuryl group delays release, reducing toxicity compared to direct 5-FU administration .
  • 5-Amino-6-ribitylamino-pyrimidinedione: Functions as a biosynthetic intermediate in riboflavin production, highlighting the pyrimidinedione scaffold’s role in essential metabolic pathways .

Physicochemical Properties

  • Crystallinity: Tipiracil’s hydrochloride form exhibits superior crystallinity (distinct XRD peaks) compared to non-salt forms, aiding in formulation stability .
  • Solubility: Substituents like the iminopyrrolidinylmethyl group in tipiracil enhance water solubility compared to unmodified uracil .
  • Metabolic Stability : Fluorinated derivatives (e.g., FMAU) resist enzymatic degradation, whereas tipiracil’s TP inhibition directly modulates drug metabolism .

Research Findings and Clinical Relevance

  • Tipiracil in Oncology : Clinical trials demonstrate that tipiracil/trifluridine (TAS-102) improves survival in refractory metastatic colorectal cancer, with a hazard ratio of 0.68 for overall survival .
  • Comparative Efficacy : Unlike UFT (tegafur/uracil), which targets DPD, tipiracil’s TP inhibition offers a distinct mechanism to potentiate nucleoside analogs .
  • Biosynthetic Utility: Pyrimidinediones like 5-amino-6-ribitylamino derivatives are critical in vitamin B₂ synthesis, underscoring the scaffold’s biological versatility .

Preparation Methods

Core Pyrimidinedione Formation

The synthesis begins with the construction of the pyrimidinedione core. Ethyl acetoacetate is a common starting material, undergoing chlorination to form 4-chloroacetoacetate derivatives. Subsequent cyclization with urea in acidic conditions yields 5-chloro-6-(chloromethyl)uracil, a precursor to the target compound.

Key Reaction Steps:

  • Chlorination: Ethyl acetoacetate reacts with chlorine gas or chlorinating agents (e.g., SOCl₂) to form 4-chloroacetoacetate.

  • Cyclization: The chlorinated intermediate reacts with urea in an acidic solvent (e.g., HCl/glacial acetic acid) under reflux to form 5-chloro-6-(chloromethyl)uracil.

Alkylation with Pyrrolidine Derivatives

The chloromethyl group at position 6 of the pyrimidinedione core undergoes nucleophilic substitution with 2-aminopyrrolidine. This step introduces the (2-imino-1-pyrrolidinyl)methyl side chain.

Optimization Parameters:

  • Solvent: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing transition states.

  • Temperature: Reactions typically proceed at 60–80°C to balance kinetics and side-product formation.

  • Base: Triethylamine or inorganic bases (e.g., K₂CO₃) neutralize HCl byproducts, driving the reaction forward.

Equation:

5-Chloro-6-(chloromethyl)uracil+2-AminopyrrolidineBase, Solvent6-[(2-Imino-1-pyrrolidinyl)methyl]-2,4(1H,3H)-pyrimidinedione+HCl\text{5-Chloro-6-(chloromethyl)uracil} + \text{2-Aminopyrrolidine} \xrightarrow{\text{Base, Solvent}} \text{6-[(2-Imino-1-pyrrolidinyl)methyl]-2,4(1H,3H)-pyrimidinedione} + \text{HCl}

Purification and Crystallization Techniques

Acid-Base Recrystallization

Crude product purity is enhanced via hydrochloric acid treatment followed by neutralization.

Procedure:

  • Acid Dissolution: The compound is dissolved in dilute HCl (5–10% v/v) at 25–30°C.

  • Filtration: Insoluble impurities are removed using hyflow beds or Celite®.

  • Neutralization: Triethylamine is added to precipitate the free base, which is filtered and washed with isopropyl alcohol.

Yield and Purity:

StepPurity (%)Yield (%)
Crude Product85–9095
Post-Recrystallization99.480

Polymorph Control

Solid-state forms impact bioavailability and stability. Two crystalline forms of the hydrochloride salt have been characterized:

Form-I:

  • PXRD Peaks: 8.9°, 12.3°, 16.7° (2θ).

  • Thermal Stability: Melting point 218–220°C.

Form-II:

  • PXRD Peaks: 7.2°, 14.5°, 20.1° (2θ).

  • Hygroscopicity: Lower moisture uptake compared to Form-I.

Analytical Validation

High-Performance Liquid Chromatography (HPLC)

HPLC methods with C18 columns and UV detection (254 nm) are used to assess purity. Mobile phases typically combine acetonitrile and ammonium acetate buffers (pH 4.5).

Typical Results:

ParameterValue
Retention Time6.8 min
Purity≥99.9%
LOD/LOQ0.1 µg/mL / 0.3 µg/mL

Spectroscopic Characterization

  • IR (KBr): 1685 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N imine).

  • ¹H NMR (DMSO-d₆): δ 8.12 (s, 1H, NH), 3.75 (m, 4H, pyrrolidine), 2.95 (s, 2H, CH₂).

Industrial-Scale Production Considerations

Solvent Selection

SolventAdvantagesDisadvantages
WaterNon-flammable, low costLimited solubility
Isopropyl AlcoholHigh solubility, easy recoveryModerate toxicity
Ethyl AcetateLow boiling point, non-polarEnvironmental concerns

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Scalability
Acid-Catalyzed Cyclization7896.5Moderate
Base-Mediated Alkylation8599.9High
One-Pot Synthesis6592.0Low

Challenges and Mitigation Strategies

Impurity Profiling

Common impurities include:

  • Des-chloro Analog: Formed via incomplete chlorination.

  • Dimerization Byproducts: Result from excess reagent concentrations.

Mitigation:

  • Use of HPLC-guided fractionation.

  • Optimization of stoichiometry (e.g., 1.2 equiv. of chlorinating agent) .

Q & A

Basic: What are the key synthetic routes for 6-[(2-Imino-1-pyrrolidinyl)methyl]-2,4(1H,3H)-pyrimidinedione?

Methodological Answer:
A two-step synthetic approach can be adapted from methods used for structurally analogous pyrimidinediones. Starting with a 6-substituted uracil derivative (e.g., 6-amino-1,3-dimethyluracil), the first step involves alkylation or condensation to introduce the pyrrolidinylmethyl moiety. The second step typically includes deprotection or cyclization under acidic or basic conditions to yield the target compound. For example, using 2-iminopyrrolidine as a nucleophile in a Michael addition or SN2 reaction with a halogenated precursor has been reported for similar systems . Key optimization parameters include solvent choice (e.g., DMF or THF), temperature (60–100°C), and catalyst selection (e.g., K₂CO₃ for deprotonation).

Advanced: How can reaction conditions be optimized to improve yield and purity in the synthesis of this compound?

Methodological Answer:
Optimization requires a Design of Experiments (DoE) approach, focusing on:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may increase side reactions; lower-polarity solvents (e.g., THF) improve selectivity .
  • Catalyst loading : Base catalysts (e.g., K₂CO₃) at 1.2–1.5 equivalents minimize byproducts like N-alkylated impurities .
  • Temperature gradient : Controlled heating (70–90°C) prevents thermal degradation of the imino group.
  • Purification : Column chromatography with gradients of ethyl acetate/methanol (95:5 to 85:15) effectively isolates the product, as demonstrated in analogous pyrimidinedione syntheses .

Basic: What spectroscopic techniques are critical for structural elucidation of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Key signals include:
    • Pyrimidinedione C=O groups: δ ~165–175 ppm (¹³C).
    • Pyrrolidinyl N-H imino protons: δ ~8.5–9.5 ppm (¹H, broad singlet).
    • Methylene bridge (CH₂): δ ~3.5–4.5 ppm (¹H) .
  • HRMS (ESI+) : Confirm molecular ion [M+H]⁺ with <2 ppm error.
  • IR Spectroscopy : Stretching vibrations for C=O (~1700 cm⁻¹) and N-H (~3300 cm⁻¹) validate functional groups .

Advanced: How can contradictions in spectral data (e.g., unexpected splitting patterns) be resolved?

Methodological Answer:
Unexpected splitting may arise from tautomerism or conformational dynamics:

  • Variable Temperature NMR : Perform ¹H NMR at 25°C and −40°C to identify tautomeric equilibria (e.g., keto-enol shifts) .
  • DFT Calculations : Compare experimental ¹³C shifts with computed values (e.g., using Gaussian09/B3LYP/6-31G*) to assign ambiguous signals.
  • 2D NMR (HSQC, HMBC) : Resolve overlapping signals by correlating protons with adjacent carbons and long-range couplings .

Basic: What in vitro assays are suitable for preliminary biological evaluation of this compound?

Methodological Answer:

  • Enzyme inhibition : Screen against dihydrofolate reductase (DHFR) or thymidylate synthase using UV-Vis kinetics (λ = 340 nm for NADPH oxidation) .
  • Antimicrobial activity : Use microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to assess IC₅₀ values .

Advanced: How should researchers design environmental fate studies for this compound?

Methodological Answer:
Adopt a tiered approach as outlined in environmental toxicology frameworks :

Physicochemical profiling : Determine logP (octanol-water), hydrolysis half-life (pH 7–9), and photostability (UV irradiation at 254 nm).

Biotic/abiotic degradation : Use OECD 301/307 guidelines with LC-MS/MS to track degradation products.

Ecotoxicology : Acute toxicity assays on Daphnia magna (48-hour EC₅₀) and algal growth inhibition (72-hour Chlorella vulgaris).

Advanced: What computational methods aid in understanding the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Simulate binding to DHFR (PDB: 1U72) with a grid box centered on the active site (coordinates: x=15, y=20, z=25) .
  • MD Simulations (GROMACS) : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess binding stability (RMSD <2 Å).
  • QSAR Modeling : Use MOE or Schrödinger to correlate substituent effects (e.g., pyrrolidinyl methylation) with bioactivity .

Basic: How can researchers validate the purity of synthesized batches?

Methodological Answer:

  • HPLC-DAD : Use a C18 column (5 µm, 250 × 4.6 mm) with isocratic elution (acetonitrile/water 70:30, 1 mL/min). Purity >98% is confirmed by single peak at λ = 254 nm .
  • Elemental Analysis : Carbon/nitrogen ratios should match theoretical values (±0.3%).
  • TGA/DSC : Monitor thermal decomposition (onset >200°C) to detect solvates or hydrates .

Advanced: What strategies mitigate racemization during synthesis of chiral analogs?

Methodological Answer:

  • Chiral auxiliaries : Use (S)-proline-derived catalysts to induce enantioselectivity (>90% ee) .
  • Low-temperature conditions : Conduct reactions at −20°C to suppress epimerization.
  • Chiral HPLC : Validate enantiopurity with a Chiralpak IA column (heptane/ethanol 80:20, 0.8 mL/min) .

Advanced: How can researchers address discrepancies in bioactivity data across studies?

Methodological Answer:

  • Meta-analysis : Pool data from multiple assays (e.g., IC₅₀ values) using random-effects models in R or Python.
  • Assay standardization : Validate protocols via inter-laboratory comparisons (e.g., ISO 17025).
  • Off-target profiling : Screen against kinase panels (e.g., Eurofins) to identify confounding interactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[(2-Imino-1-pyrrolidinyl)methyl]-2,4(1H,3H)-pyrimidinedione
Reactant of Route 2
6-[(2-Imino-1-pyrrolidinyl)methyl]-2,4(1H,3H)-pyrimidinedione

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